molecular formula C15H11Br2NO B5012994 1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one

1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one

Cat. No. B5012994
M. Wt: 381.06 g/mol
InChI Key: ANGKPFDFPMQNDY-MDZDMXLPSA-N
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Description

The compound “1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one” is likely an organic compound containing a bromophenyl group, an amino group, and a propenone group. The presence of these functional groups suggests that it could participate in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, or addition .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a bromophenyl group, an amino group, and a propenone group. These groups could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the bromophenyl group, the amino group, and the propenone group. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the bromophenyl group could potentially increase its density and boiling point compared to similar compounds without this group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Future research on this compound could potentially focus on exploring its reactivity, physical properties, and potential applications. For example, it could be interesting to investigate whether this compound has any useful properties that could be exploited in the development of new materials or pharmaceuticals .

properties

IUPAC Name

(E)-3-(4-bromoanilino)-1-(4-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2NO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-10,18H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGKPFDFPMQNDY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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